molecular formula C15H14Cl2N2O B14242685 N,N'-Bis(2-chlorophenyl)-N,N'-dimethylurea CAS No. 188962-78-9

N,N'-Bis(2-chlorophenyl)-N,N'-dimethylurea

Cat. No.: B14242685
CAS No.: 188962-78-9
M. Wt: 309.2 g/mol
InChI Key: JAYWQHKEBAEICY-UHFFFAOYSA-N
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Description

1,3-Bis(2-chlorophenyl)-1,3-dimethylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorophenyl groups attached to a dimethylurea core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-chlorophenyl)-1,3-dimethylurea typically involves the reaction of 2-chloroaniline with dimethylcarbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloroaniline+dimethylcarbamoyl chloride1,3-Bis(2-chlorophenyl)-1,3-dimethylurea\text{2-chloroaniline} + \text{dimethylcarbamoyl chloride} \rightarrow \text{1,3-Bis(2-chlorophenyl)-1,3-dimethylurea} 2-chloroaniline+dimethylcarbamoyl chloride→1,3-Bis(2-chlorophenyl)-1,3-dimethylurea

Industrial Production Methods

In industrial settings, the production of 1,3-Bis(2-chlorophenyl)-1,3-dimethylurea involves large-scale reactions using similar starting materials. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-chlorophenyl)-1,3-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1,3-Bis(2-chlorophenyl)-1,3-dimethylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-chlorophenyl)-1,3-dimethylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-chlorophenyl)urea
  • 1,3-Diphenylurea
  • 1,3-Bis(2,4-dichlorophenyl)urea

Uniqueness

1,3-Bis(2-chlorophenyl)-1,3-dimethylurea is unique due to the presence of two chlorophenyl groups and a dimethylurea core, which confer specific chemical and biological properties

Properties

CAS No.

188962-78-9

Molecular Formula

C15H14Cl2N2O

Molecular Weight

309.2 g/mol

IUPAC Name

1,3-bis(2-chlorophenyl)-1,3-dimethylurea

InChI

InChI=1S/C15H14Cl2N2O/c1-18(13-9-5-3-7-11(13)16)15(20)19(2)14-10-6-4-8-12(14)17/h3-10H,1-2H3

InChI Key

JAYWQHKEBAEICY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1Cl)C(=O)N(C)C2=CC=CC=C2Cl

Origin of Product

United States

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